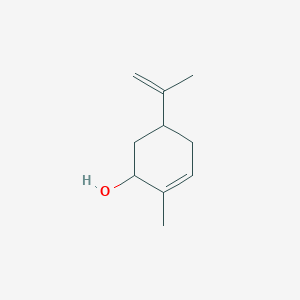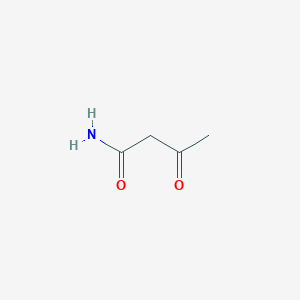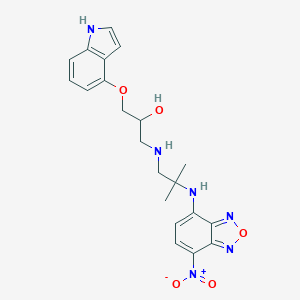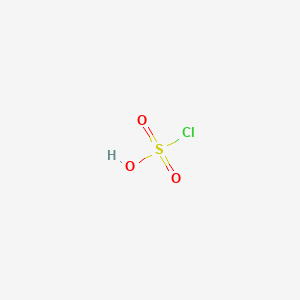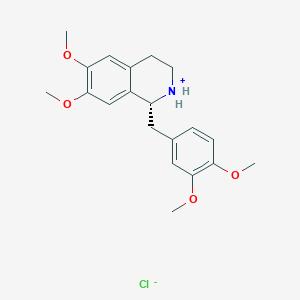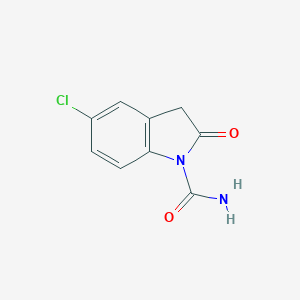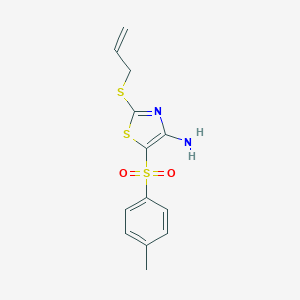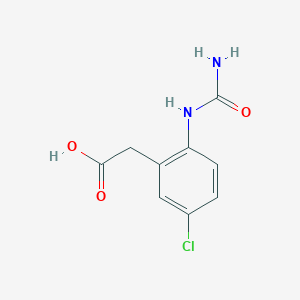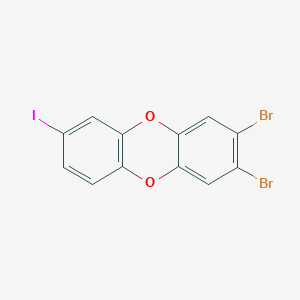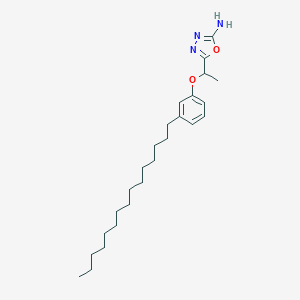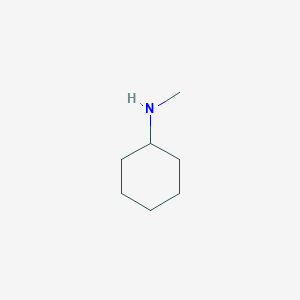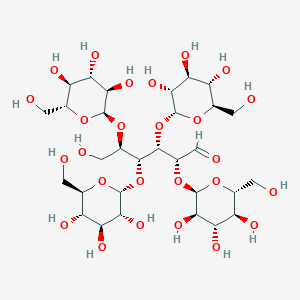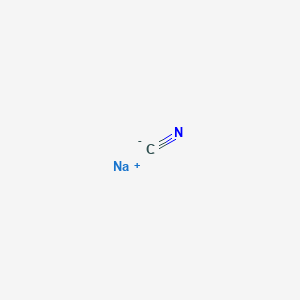![molecular formula C14H10ClN5O B046630 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 124476-84-2](/img/structure/B46630.png)
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as DCPP, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and maintenance of genomic stability. Inhibition of PARP-1 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Mecanismo De Acción
PARP-1 is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can be converted to double-strand breaks during DNA replication. In cancer cells with defects in DNA repair pathways, such as BRCA1/2-mutated cells, double-strand breaks cannot be repaired, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to have potent inhibitory activity against PARP-1 in vitro and in vivo. In preclinical models of cancer, 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to inhibit tumor growth and increase survival rates. 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has also been shown to have minimal toxicity in healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in lab experiments include its potency and selectivity for PARP-1, its ability to induce cell death in cancer cells with defects in DNA repair pathways, and its minimal toxicity in healthy cells. The limitations of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include its cost and the need for further studies to determine its efficacy in clinical trials.
Direcciones Futuras
For research on 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include the development of more potent and selective PARP-1 inhibitors, the combination of PARP inhibitors with other cancer therapies, and the investigation of PARP inhibitors in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for PARP inhibitors in clinical trials.
Métodos De Síntesis
The synthesis of 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)but-3-en-2-one. This intermediate is then reacted with 2,6-diaminopyridine to form the pyrrolo[2,3-b]pyridine core structure. The final step involves the addition of a cyano group to the pyridine ring to form 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Aplicaciones Científicas De Investigación
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been extensively studied in preclinical models of cancer and has shown promising results. Inhibition of PARP-1 by 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancers with defects in DNA repair pathways such as BRCA1/2-mutated breast and ovarian cancers.
Propiedades
Número CAS |
124476-84-2 |
|---|---|
Nombre del producto |
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Fórmula molecular |
C14H10ClN5O |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
4,6-diamino-1-(4-chlorophenyl)-2-oxo-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10ClN5O/c15-7-1-3-8(4-2-7)20-11(21)5-9-12(17)10(6-16)13(18)19-14(9)20/h1-4H,5H2,(H4,17,18,19) |
Clave InChI |
ZQQWVUWHBYAWPO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
SMILES canónico |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



